2-Methylbutyl 2-methylbutyrate

説明

Overview of 2-Methylbutyl 2-Methylbutyrate (B1264701) in Academic Contexts

2-Methylbutyl 2-methylbutyrate, with the chemical formula C₁₀H₂₀O₂, is classified as a fatty acid ester. foodb.caechemi.com In academic and laboratory settings, it functions as a versatile reagent and a structural building block for various chemical synthesis and analytical procedures. pubcompare.aipubcompare.ai Its core utility lies in providing a specific 2-methylbutyrate moiety, an important component in many organic molecules. pubcompare.ai

The compound is naturally present in a variety of fruits, most notably apples, where it is a key contributor to the characteristic aroma. acs.orgacs.orgsciopen.com Its presence has also been identified in other complex matrices, such as Chinese “Wuliangye” liquors. tandfonline.com Consequently, it is extensively utilized in research pertaining to flavor and fragrance development, organic chemistry, and biochemical studies. pubcompare.aipubcompare.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂ | echemi.com |

| Molecular Weight | 172.26 g/mol | echemi.com |

| Appearance | Colorless to pale yellow liquid | echemi.com |

| Odor Profile | Sweet, fruity, apple, green, waxy | perfumersworld.comsigmaaldrich.com |

| Boiling Point | 184-187 °C | echemi.com |

| Density | 0.855 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.411-1.417 | sigmaaldrich.com |

| Water Solubility | 44.59 mg/L @ 25 °C (estimated) | echemi.com |

Historical Perspectives on this compound Research

Scientific inquiry into this compound and related branched-chain esters has a history spanning over half a century. nih.gov Early research established a fundamental link between these esters and the metabolism of branched-chain amino acids, particularly the interchange of labeled carbons between isoleucine and the resulting esters. nih.gov

Initial investigations predominantly focused on its role as a significant flavor and aroma constituent in fruits, laying the groundwork for its study in food science and technology. acs.org The synthesis of this ester via the direct esterification of 2-methylbutanoic acid and 2-methylbutanol has long been an established chemical process. echemi.com Its application as a flavoring agent was recognized and standardized in national regulations, such as the Chinese GB 2760-1996 standard, which lists it as a permissible food spice. echemi.com

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for this compound is dynamic and multifaceted. A primary area of investigation is the elucidation of its biosynthetic pathways in plants. acs.orgacs.orgnih.gov Studies frequently use techniques like deuterium (B1214612) labeling to trace the conversion of precursors, such as the amino acid isoleucine, into this compound and other volatile esters in fruits like apples. acs.orgacs.org

Research has expanded to explore its contribution to the complex aroma profiles of fermented beverages. For instance, studies have identified it as a hop-derived compound in beer, where it may undergo transesterification to form other aromatic esters. researchgate.net Its presence and concentration in traditional liquors are also being actively characterized. tandfonline.com

A significant emerging trend involves the use of computational chemistry to understand the compound's biological activity. researchgate.net Molecular docking simulations are employed to investigate the interactions between this compound and specific olfactory receptors, aiming to interpret the relationship between molecular binding and odor perception. researchgate.net Furthermore, the influence of postharvest factors, such as storage conditions and atmospheric treatments, on the concentration of this ester in fruits is a key area of current agricultural research. sciopen.commdpi.com Research has also identified the compound in the volatile secretions of insects like Triatoma infestans, suggesting its potential role in chemical ecology, possibly as a component of alarm pheromones. conicet.gov.ar

| Computational Modeling | Olfactory Receptors | Docking studies show it primarily forms Pi bond interactions with various olfactory receptor models. | researchgate.net |

Significance of this compound in Scientific Disciplines

The importance of this compound extends across several scientific disciplines due to its unique properties and functions.

Flavor and Fragrance Chemistry : It is a compound of high significance, valued for its potent fruity and apple-like aroma. perfumersworld.com It is used as a reference standard in the characterization of food and beverage aromas and is a component in the formulation of fragrances and flavors. pubcompare.aitandfonline.comgoogle.com

Biochemistry and Plant Science : The compound is a key metabolite in the study of plant biochemistry, particularly in the investigation of ester biosynthesis from amino acid precursors like isoleucine. acs.orgnih.gov Its production is often studied as an indicator of fruit ripening and senescence. researchgate.net

Organic Synthesis : In synthetic chemistry, it serves as a model compound for studying the mechanisms of ester formation and as an intermediate or building block for creating more complex molecules. pubcompare.ai

Analytical Chemistry : this compound is frequently used as an analytical standard for the development and validation of methods, such as gas chromatography-mass spectrometry (GC-MS), for the analysis of volatile organic compounds in complex samples. pubcompare.aitandfonline.comscielo.br

Metabolomics : As a naturally occurring metabolite, it is cataloged in prominent databases like the Human Metabolome Database (HMDB) and FooDB, where it is used in broader studies of metabolic networks. foodb.canih.gov

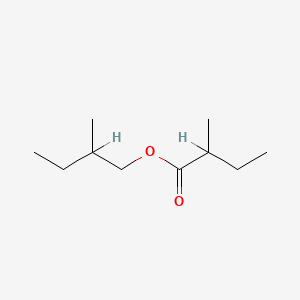

Structure

3D Structure

特性

IUPAC Name |

2-methylbutyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-8(3)7-12-10(11)9(4)6-2/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYFCGRBIREQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862947 | |

| Record name | Butanoic acid, 2-methyl-, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow lquid | |

| Record name | 2-Methylbutyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/642/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 to 72.00 °C. @ 11.00 mm Hg | |

| Record name | 2-Methylbutyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.854-0.864 | |

| Record name | 2-Methylbutyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/642/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2445-78-5 | |

| Record name | 2-Methylbutyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 2-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methyl-, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYC739X7BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbutyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biosynthesis of 2 Methylbutyl 2 Methylbutyrate

Chemical Synthesis Methodologies for 2-Methylbutyl 2-Methylbutyrate (B1264701)

The artificial creation of 2-methylbutyl 2-methylbutyrate is primarily achieved through established organic chemistry reactions, which can be categorized into traditional esterification, enzyme-facilitated pathways, and other innovative techniques.

Esterification Reactions for this compound Synthesis

The most direct and common chemical method for synthesizing this compound is through Fischer-Speier esterification. This reaction involves the direct condensation of 2-methylbutanol with 2-methylbutyric acid. The process is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, which protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The reaction is a reversible equilibrium, and to drive it towards the product side, water, a byproduct of the reaction, is usually removed as it forms. This industrial process can be performed in a continuous manner to improve output and efficiency. For example, a similar ester, ethyl 2-methylbutyrate, is produced by feeding 2-methylbutyric acid and ethanol (B145695) into an esterification kettle with an acid catalyst and heating the mixture to facilitate the reaction.

Enzymatic Synthesis Pathways of this compound

Enzymatic synthesis offers a "green" alternative to traditional chemical methods, operating under milder conditions and often with higher selectivity. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification in non-aqueous environments. These biocatalysts can synthesize flavor esters like this compound by reacting the corresponding alcohol and carboxylic acid.

Research has focused on the enantioselective synthesis of similar esters, such as (S)-2-methylbutanoic acid methyl ester, using various lipases. nih.gov For instance, lipases from Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus have demonstrated high activity and selectivity. nih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly favored as they can be easily recovered and reused, which is advantageous for industrial applications. nih.govchemrxiv.org The choice of solvent, temperature, and molar ratio of substrates are critical parameters that are optimized to maximize the yield and purity of the final ester product. nih.govchemrxiv.org

Novel Synthetic Approaches for this compound

Novel approaches to the synthesis of this compound often focus on improving efficiency, sustainability, and optical purity. One strategy involves the biological production of the necessary precursors, (R)-2-methylbutanoic acid and 2-methylbutanol, which can then be used in subsequent chemical or enzymatic esterification. This chemoenzymatic route combines the advantages of biological and chemical processes. Furthermore, kinetic resolution using lipases is a prominent technique to separate racemic mixtures of 2-methylbutyric acid or its esters, yielding optically pure products that are valuable in the flavor and fragrance industry. google.com For instance, lipases from Candida rugosa or Rhizopus oryzae have been used for the enantioselective esterification of (R,S)-2-methylbutyric acid. nih.gov

Table 1: Overview of Chemical Synthesis Methods

| Method | Reactants | Catalyst/Enzyme | Key Conditions |

|---|---|---|---|

| Fischer-Speier Esterification | 2-Methylbutanol, 2-Methylbutyric Acid | Strong acid (e.g., H₂SO₄) | Heat, Removal of water |

| Enzymatic Synthesis | 2-Methylbutanol, 2-Methylbutyric Acid | Lipase (e.g., Candida antarctica Lipase B) | Organic solvent (e.g., isooctane), Optimized temperature (e.g., 20-40°C) nih.govnih.gov |

| Kinetic Resolution | (R,S)-2-Methylbutyric Acid, an alcohol | Lipase (e.g., Candida rugosa) | Non-aqueous medium, specific reaction time to achieve desired enantiomeric excess nih.gov |

Biosynthetic Pathways of this compound in Biological Systems

In nature, this compound is a key component of the aroma of many fruits, most notably apples. Its formation is a result of complex metabolic pathways that are active during fruit ripening.

Precursor-Product Relationships in this compound Biosynthesis

The biosynthesis of this ester is a convergence of two distinct metabolic pathways that provide the necessary alcohol and acyl moieties. The final step in its formation is catalyzed by an enzyme known as alcohol acyltransferase (AAT). nih.govsrce.hr This enzyme facilitates the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate.

For this compound, the specific precursors are:

Alcohol Moiety: 2-Methylbutanol

Acyl Moiety: 2-Methylbutanoyl-CoA

The availability of these precursors is directly linked to the catabolism of amino acids, particularly L-isoleucine. The activity of AAT enzymes and the concentration of precursor molecules increase significantly during the ripening process of fruits, which corresponds with the peak production of volatile esters. srce.hr

The branched-chain amino acid L-isoleucine is the primary precursor for both the alcohol (2-methylbutanol) and the acid (2-methylbutyric acid) components of this compound. srce.hr The metabolic sequence, often referred to as the Ehrlich pathway, involves a series of enzymatic reactions.

The pathway proceeds as follows:

Transamination: L-isoleucine is first converted to α-keto-β-methylvaleric acid by a branched-chain aminotransferase (BCAT).

Decarboxylation: This α-keto acid is then decarboxylated to form 2-methylbutanal.

Formation of Alcohol and Acid:

The aldehyde, 2-methylbutanal, can be reduced by an alcohol dehydrogenase (ADH) to form 2-methylbutanol.

Alternatively, 2-methylbutanal can be oxidized by an aldehyde dehydrogenase (AlDH) to yield 2-methylbutyric acid.

Activation and Esterification: The 2-methylbutyric acid is then activated to its coenzyme A thioester, 2-methylbutanoyl-CoA. Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the reaction between 2-methylbutanol and 2-methylbutanoyl-CoA to produce this compound. nih.govmdpi.com

Studies using deuterium-labeled isoleucine fed to apple peels have confirmed this pathway, demonstrating the direct incorporation of the labeled precursor into both 2-methylbutanol and 2-methylbutanoate esters. srce.hr Similarly, infiltrating apples with L-isoleucine solutions has been shown to increase the production of 2-methylbutyl esters.

Table 2: Biosynthetic Pathway from L-Isoleucine

| Step | Precursor | Enzyme (Class) | Product |

|---|---|---|---|

| 1 | L-Isoleucine | Branched-chain Aminotransferase (BCAT) | α-Keto-β-methylvaleric acid |

| 2 | α-Keto-β-methylvaleric acid | α-Keto Acid Decarboxylase | 2-Methylbutanal |

| 3a | 2-Methylbutanal | Alcohol Dehydrogenase (ADH) | 2-Methylbutanol |

| 3b | 2-Methylbutanal | Aldehyde Dehydrogenase (AlDH) | 2-Methylbutyric Acid |

| 4 | 2-Methylbutyric Acid | Acyl-CoA Synthetase | 2-Methylbutanoyl-CoA |

| 5 | 2-Methylbutanol + 2-Methylbutanoyl-CoA | Alcohol Acyltransferase (AAT) | This compound |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-Methylbutanal |

| 2-Methylbutanol |

| This compound |

| 2-Methylbutyric Acid |

| α-Keto-β-methylvaleric acid |

| Acyl-coenzyme A (Acyl-CoA) |

| Ethanol |

| Ethyl 2-methylbutyrate |

| L-Isoleucine |

| p-Toluenesulfonic acid |

| Sulfuric acid |

Metabolism of 2-Methylbutanoic Acid and 2-Methylbutanol in this compound Production

The biosynthesis of this compound is intrinsically linked to the metabolism of branched-chain amino acids, primarily L-isoleucine. This amino acid serves as the foundational precursor for both the alcohol (2-methylbutanol) and the acyl-CoA (2-methylbutanoyl-CoA) moieties that combine to form the final ester.

The metabolic cascade begins with the catabolism of isoleucine. Through a series of enzymatic reactions, isoleucine is converted into 2-methylbutanoic acid and 2-methylbutanol. These intermediates are the direct building blocks for the synthesis of a variety of branched-chain esters that are crucial to fruit aroma. acs.orgresearchgate.net In apples, for instance, the production of 2-methylbutanol and its corresponding esters often coincides with fruit ripening and an increase in ethylene (B1197577) production. researchgate.net

Studies using deuterium-labeled substrates have confirmed these pathways. When labeled isoleucine was supplied to apple peels, a range of deuterated 2-methylbutyl and 2-methylbutanoate esters were produced. acs.org Similarly, feeding apples with labeled 2-methylbutanoic acid or 2-methylbutanol vapor resulted in the formation of the corresponding labeled esters, demonstrating the direct metabolic conversion of these precursors into the final aroma compounds. acs.org The production patterns of 2-methylbutanol often mirror those of 2-methylbutanol-derived esters, indicating a closely regulated and interconnected metabolic process. researchgate.net

Involvement of Ethyl Tiglate in (R)-2-Methylbutyl 2-Methylbutyrate Biosynthesis

While the majority of 2-methylbutanoic acid in fruits like apples is the (S)-enantiomer, derived from the naturally abundant L-isoleucine, small quantities of the (R)-enantiomer are also present. The origin of this (R)-form has been linked to the metabolism of ethyl tiglate, an unsaturated ester also found naturally in apples. researchgate.netnih.gov

Microbial and Enzymatic Contributions to this compound Formation

The final and most critical step in the formation of this compound is the esterification reaction, which is catalyzed by specific enzymes. Alcohol acyltransferases (AATs) are the primary enzymes responsible for this reaction in plants. These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule (like 2-methylbutanoyl-CoA) to an alcohol (like 2-methylbutanol), forming the ester and releasing coenzyme A.

The activity and substrate specificity of AATs can vary significantly between different fruit cultivars, which helps explain the diversity in their aroma profiles. For example, some apple varieties possess AATs that readily use a broad range of alcohols as substrates, while others are more restrictive. This enzymatic difference is a key determinant in whether a fruit will produce significant quantities of specific esters like this compound.

Beyond plants, microorganisms can also be harnessed for the production of this and other flavor esters. Certain bacteria, such as Pseudomonas sp., have been identified that can preferentially metabolize one enantiomer of 2-methylbutyric acid, allowing for the production of optically active precursors for chiral flavor compounds. researchgate.net The use of microbial enzymes, including lipases and acyltransferases, is a growing field in the biotechnological production of natural flavors. These biocatalysts can be employed in one-pot processes to synthesize esters from precursors like butanol and butyrate, a principle that is applicable to the synthesis of this compound. researchgate.net

Table 1: Comparison of AAT Activity with Various Alcohol Substrates in Two Apple Cultivars This table illustrates the differential substrate specificities of Alcohol Acyltransferase (AAT) enzymes in Fuji and Granny Smith apples, which contributes to their unique aroma profiles.

| Alcohol Substrate | Relative AAT Activity in Fuji (%) | Relative AAT Activity in Granny Smith (%) |

| Butanol | 100 | 25 |

| Hexanol | 85 | 100 |

| 2-Methylbutanol | 75 | < 5 |

| 3-Methylbutanol | 90 | 15 |

| cis-3-Hexenol | 50 | 95 |

Influence of Environmental Factors on this compound Biosynthesis

Key influencing factors include:

Fruit Ripening and Hormones: The production of many volatile esters, including those derived from isoleucine, is closely linked to the ripening process. researchgate.net The plant hormone ethylene, a key regulator of ripening in climacteric fruits like apples, can trigger a significant increase in ester biosynthesis. researchgate.net As ethylene levels rise, the expression of genes involved in the aroma production pathway, including AATs, is often upregulated.

Cultivation Conditions: Factors during the growing season, such as temperature, light exposure, and water availability, can impact the synthesis and accumulation of precursor molecules like amino acids. mdpi.comnih.gov Stresses such as drought or high temperatures can alter the plant's primary and secondary metabolism, which in turn affects the pool of substrates available for aroma compound formation. nih.gov

Postharvest Storage: Conditions after harvesting play a crucial role in the preservation or continued synthesis of volatile compounds. Controlled atmosphere (CA) storage, which involves low oxygen and high carbon dioxide levels, is often used to extend the shelf life of fruits. However, CA storage can significantly suppress the production of esters by downregulating the metabolism of precursors like isoleucine and reducing AAT activity.

Table 2: Effect of Postharvest Storage Conditions on Ester Production in Apples This table summarizes the general impact of different postharvest storage methods on the biosynthesis of volatile esters, including this compound.

| Storage Condition | General Effect on Ester Biosynthesis | Primary Reason |

| Room Temperature Air | Promotes continued synthesis and ripening | Normal metabolic activity and ethylene production |

| Refrigerated Air | Slows down synthesis | Reduced enzyme activity due to low temperature |

| Controlled Atmosphere (CA) | Suppresses synthesis significantly | Reduced precursor metabolism (e.g., from isoleucine) and enzyme activity |

| 1-MCP Treatment | Inhibits synthesis | Blocks ethylene receptors, preventing ripening signals |

Chirality and Enantiomeric Studies of 2 Methylbutyl 2 Methylbutyrate

Enantiomeric Forms and Ratios of 2-Methylbutyl 2-Methylbutyrate (B1264701) and Related Esters

The natural occurrence of 2-methylbutyl 2-methylbutyrate is often characterized by a specific enantiomeric distribution, which can vary depending on the biological source. While detailed enantiomeric ratios for this compound are not extensively documented in all natural products, studies on its presence in fruits, particularly apples, provide insight into its natural forms. Research on 40 apple cultivars has identified and quantified this compound in apple peels, indicating its role as a fruity aroma contributor. nih.gov The average content across these cultivars was found to be 43.66 µg/kg FW, with a wide range of 0–268.76 µg/kg FW, highlighting significant variation among different apple varieties. nih.gov

Studies on structurally related chiral esters in other natural products reveal a high degree of stereoselectivity in their biosynthesis. For instance, in the analysis of 2-methylbutyl acetate (B1210297) in wines, only the (S)-enantiomeric form was exclusively detected. researchgate.net This suggests that the biosynthetic pathways in the grape and during fermentation are highly specific for one enantiomer. Similarly, the natural isomer of the precursor, 2-methylbutyric acid, is the (S)-(+)-isomer.

The enantiomeric composition of such esters is a key indicator of their origin. Synthetic versions of these flavor compounds are often produced as racemic mixtures, containing equal amounts of the different stereoisomers, unless a specific stereoselective synthesis is employed. Therefore, the determination of the enantiomeric ratio can be a powerful tool for authenticating the natural origin of flavors.

Table 1: Occurrence and Concentration of this compound in Apple Cultivars

| Compound | Plant Source | Average Content (µg/kg FW) | Concentration Range (µg/kg FW) |

|---|---|---|---|

| This compound | Peels of 40 Apple Cultivars | 43.66 | 0 - 268.76 |

Chiral Analysis Techniques for this compound

The separation and quantification of the enantiomers of chiral compounds like this compound require specialized analytical techniques. The primary challenge lies in discriminating between molecules that have identical chemical formulas and physical properties but differ in their three-dimensional arrangement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For the separation of enantiomers, a chiral stationary phase is required within the gas chromatography column. These stationary phases are typically composed of a chiral selector, often a derivative of cyclodextrins, which interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and subsequent detection and quantification by the mass spectrometer. Modified cyclodextrins are frequently used as chiral stationary phases in GC for the effective separation of various classes of volatile chiral compounds.

For complex matrices where co-elution of interfering compounds can hinder the accurate determination of enantiomeric ratios, multidimensional gas chromatography-mass spectrometry (MDGC-MS) offers a more advanced solution. This technique employs two or more capillary columns with different selectivities, connected in series. A portion of the effluent from the first column containing the analytes of interest is selectively transferred to the second column for further separation. This "heart-cutting" process allows for the isolation of the target chiral compounds from the complex matrix before they enter the chiral column, leading to improved resolution and more accurate enantiomeric evaluation.

Stereoselective Biosynthesis and Metabolism of this compound

The specific enantiomeric distribution of this compound and related esters in nature is a direct result of the high stereoselectivity of the enzymes involved in their biosynthetic pathways. The precursors for these branched-chain esters are derived from the metabolism of amino acids.

In fruits such as apples, the biosynthesis of 2-methylbutyl esters originates from the amino acid L-isoleucine. fao.org The metabolic pathway involves the deamination of isoleucine to form α-keto-β-methylvalerate, which is then decarboxylated to form 2-methylbutanal. This aldehyde can be reduced to 2-methylbutanol or oxidized to 2-methylbutanoic acid. The final step in the formation of this compound is the esterification of 2-methylbutanol with 2-methylbutanoyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs).

The stereoselectivity of this process is primarily controlled at the step of 2-methylbutyryl-CoA synthesis. Studies have shown that in wild strains of microorganisms, only a (+)-specific acyl-CoA synthetase is detected. This enzyme exhibits higher activity and affinity towards the natural (S)-(+)-isomer of 2-methylbutyrate, leading to the preferential formation of esters containing this enantiomer.

Impact of Enantiomeric Composition on Biological Activity

The biological activity of chiral compounds, particularly their sensory perception, is often highly dependent on their stereochemistry. The different three-dimensional shapes of enantiomers can lead to different interactions with chiral receptors in the human body, such as the olfactory receptors in the nose.

For many chiral esters, the enantiomers exhibit distinct aroma characteristics. For example, the enantiomers of the precursor acid, 2-methylbutanoic acid, have different aromas, with one being described as sweaty and cheesy, and the other as fruity. While the specific aroma profiles of the individual stereoisomers of this compound are not detailed in the available literature, it is highly probable that they also possess different sensory properties.

Biological Activities and Ecological Roles of 2 Methylbutyl 2 Methylbutyrate

Antimicrobial Properties of 2-Methylbutyl 2-Methylbutyrate (B1264701)

A notable study on the essential oil of Roman chamomile (Chamaemelum nobile) from France identified 2-Methylbutyl 2-methylbutyrate as one of its minor constituents (1.2%) and investigated its antimicrobial effects. researchgate.net The study utilized a modified agar (B569324) dilution and diffusion method to test the compound against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, and the yeast Candida albicans. researchgate.net

In the aforementioned study, this compound demonstrated high antimicrobial activity against the Gram-positive bacteria tested. The specific strains and the extent of inhibition are detailed in the research, contributing to the understanding of this compound's efficacy against this class of bacteria. researchgate.net

The same study also confirmed the high antimicrobial activity of this compound against various strains of Gram-negative bacteria. researchgate.net This is particularly noteworthy as Gram-negative bacteria are often more resistant to antimicrobial agents due to their complex outer membrane.

Table 1: Antimicrobial Activity of this compound

| Microorganism Type | Activity Level |

|---|---|

| Gram-Positive Bacteria | High |

| Gram-Negative Bacteria | High |

| Yeast (Candida albicans) | High |

| Plant Pathogenic Fungi | Implied (as a component of active essential oils) |

Data synthesized from Bail et al. (2009). researchgate.net

Role of this compound in Chemical Ecology

As a volatile organic compound produced by plants, this compound is inherently involved in the chemical signaling and interactions that constitute an organism's chemical ecology. These volatile compounds can act as signals to other plants, as attractants or repellents to insects, and as a defense mechanism.

Volatile organic compounds are a primary mode of communication for many plants and insects. While direct research into the signaling role of this compound is limited, its presence in the floral aroma of plants like Roman chamomile suggests a potential role in attracting pollinators. researchgate.net The blend of volatile compounds released by a plant can convey complex information to other organisms in the ecosystem.

The release of volatile compounds from plants can be influenced by various factors, including herbivory. When a plant is damaged by an insect, it often releases a specific blend of volatiles that can serve multiple purposes. These compounds can act as a direct defense by repelling the herbivore or as an indirect defense by attracting the natural enemies of the herbivore. While not specifically documented for this compound, this is a common role for plant esters. For instance, the essential oil of Angelica archangelica, which contains a variety of volatile compounds, has been investigated for its biological activities, which can be linked to its ecological roles. tandfonline.comnih.govmdpi.com

Metabolic Fate and Biotransformation of this compound in Biological Systems

As a fatty acid ester, this compound is expected to undergo metabolic processes common to other exogenous esters consumed in the diet. nih.gov The primary route of biotransformation is enzymatic hydrolysis, which breaks the ester bond to yield its constituent alcohol and carboxylic acid. This process is a crucial first step that allows the body to process and utilize or excrete the resulting components. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent, suggesting it is efficiently metabolized. nih.govfemaflavor.org

In biological systems, the metabolism of this compound is initiated by esterase-catalyzed hydrolysis. This reaction cleaves the molecule into 2-methylbutanol and 2-methylbutanoic acid.

While specific studies detailing the enzymatic hydrolysis of this compound are not extensively documented, the general pathway for ester cleavage is well-established. For instance, studies on other ester compounds demonstrate that hydrolysis can occur in environments simulating the intestinal fluid, with enzymatic activity in the small intestine playing a significant role. nih.gov

Once hydrolysis occurs, the resulting molecules enter their respective metabolic pathways. 2-Methylbutanoic acid, a branched-chain short-chain fatty acid (SCFA), can be further metabolized. iarc.frwikipedia.org SCFAs are known to be products of microbial metabolism in the colon and can be absorbed and utilized by the host for energy or as substrates in various biosynthetic pathways. iarc.fr

| Substrate | Enzyme Class | Product 1 (Alcohol) | Product 2 (Carboxylic Acid) |

|---|---|---|---|

| This compound | Esterases | 2-Methylbutanol | 2-Methylbutanoic acid |

This compound is classified chemically as a fatty acid ester. nih.gov Its direct involvement in lipid metabolism is preceded by its hydrolysis. The resulting product, 2-methylbutanoic acid, is a branched-chain fatty acid. wikipedia.org Branched-chain fatty acids are integral to lipid metabolism, often originating from the catabolism of branched-chain amino acids such as isoleucine. After its formation, 2-methylbutanoic acid can be activated to its CoA derivative, 2-methylbutyryl-CoA, which can then enter central metabolic pathways, including aspects of fatty acid and amino acid metabolism.

Computational Studies on Biological Interactions of this compound

Computational methods are valuable for predicting and understanding the interactions of small molecules like this compound with biological targets, such as olfactory receptors.

While specific molecular docking studies detailing the binding of this compound to individual human olfactory receptors are not widely published, its distinct and complex aroma profile provides strong indirect evidence of such interactions. The perception of smell is initiated by the binding of volatile compounds to a large family of G-protein coupled receptors known as olfactory receptors (ORs) in the nasal epithelium.

The characteristic scent of this compound is described using multiple descriptors, suggesting it may act as a ligand for several different ORs, with the final perceived aroma being a composite of these interactions. Its organoleptic properties have been extensively characterized in the flavor and fragrance industry. perfumersworld.comflavscents.comsigmaaldrich.com

| Source | Odor Descriptors |

|---|---|

| PerfumersWorld | Sweet, fruity, estery, green, waxy, fatty, pineapple |

| FlavScents | Fruity, sweet, estery, berry, green, waxy, apple |

| Sigma-Aldrich | Apple, green, waxy, fruity, sweet |

Structure-activity relationship (SAR) modeling in olfaction seeks to correlate a molecule's chemical structure with its perceived scent. For esters like this compound, key structural features influencing odor include the chain length and branching of both the alcohol and carboxylic acid moieties.

A clear example of SAR principles can be seen in the parent acid, 2-methylbutanoic acid. The stereochemistry of this molecule dramatically influences its perceived odor. wikipedia.org The (S)-enantiomer is described as having a sweet, fruity odor, whereas the (R)-enantiomer possesses a cheesy, sweaty aroma. wikipedia.org This demonstrates that even subtle changes in the three-dimensional arrangement of atoms can lead to binding with different olfactory receptors or binding with different affinities to the same receptor, resulting in distinct perceived scents.

| Compound | Key Structural Feature | Reported Odor Profile |

|---|---|---|

| (S)-2-Methylbutanoic acid | S-enantiomer of the parent acid | Pleasantly sweet, fruity |

| (R)-2-Methylbutanoic acid | R-enantiomer of the parent acid | Pervasive, cheesy, sweaty |

| Butyl 2-methylbutyrate | Straight-chain butyl ester | Tropical, fruity, sweet |

| This compound | Branched-chain 2-methylbutyl ester | Apple, green, waxy, fruity, sweet |

Analytical Methodologies for 2 Methylbutyl 2 Methylbutyrate Detection and Quantification

Advanced Chromatographic Techniques

Chromatographic methods are central to the analysis of volatile compounds like 2-methylbutyl 2-methylbutyrate (B1264701), offering high resolution and sensitivity for separating complex mixtures.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the most prevalent and powerful technique for the analysis of 2-methylbutyl 2-methylbutyrate. tandfonline.comnih.govnih.gov This is due to the compound's volatile nature, which makes it an ideal candidate for GC analysis. scioninstruments.com In GC, the sample is vaporized and carried by an inert gas through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. acs.org

GC-MS provides both qualitative and quantitative information. The retention time in the GC helps to tentatively identify the compound, while the mass spectrometer fragments the eluted molecules into a unique pattern of ions, which serves as a molecular fingerprint for definitive identification. acs.org Retention Time Locking (RTL) methodologies can be employed to ensure consistent retention times across different analyses and instruments. europa.eu

Several studies have detailed the GC-MS analysis of this compound in various matrices, including apples and beer. For instance, in the analysis of apple peels, a Thermo Trace GC Ultra gas chromatograph equipped with an HP-INNOWax capillary column was used. nih.gov The oven temperature program is crucial for achieving good separation of volatile compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220°C) to elute all compounds of interest. nih.gov

The choice of the stationary phase in the GC column is also critical. A common choice for analyzing esters like this compound is a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., HP-INNOWax, Carbowax 20M), as it provides good separation for these types of compounds. nih.govacs.org Enantioselective GC columns, such as β-Dex 325, can be used to separate the different stereoisomers of the compound, which is important as they may have different sensory properties. acs.org

Table 1: GC and GC-MS Parameters for this compound Analysis

| Parameter | Example Condition 1 | Example Condition 2 |

| Instrument | Thermo Trace GC Ultra with Mass Spectrometer nih.gov | Agilent Technologies 6890N GC with Waters GCT time-of-flight MS acs.org |

| Column | HP-INNOWax capillary column (60 m × 0.25 mm × 0.25 μm) nih.gov | β-Dex 325 enantioselective GC column (30 m × 0.25 mm i.d., 0.25 μm) acs.org |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) nih.gov | Helium at 1 mL/min acs.org |

| Injection Mode | Splitless nih.gov | Splitless (1 min) at 200 °C acs.org |

| Oven Program | 40°C (3 min), then to 150°C at 5°C/min, then to 220°C at 10°C/min (held for 5 min) nih.gov | 30°C (1 min), then to 80°C at 1°C/min, then to 230°C at 10°C/min acs.org |

| MS Ionization | Electron Ionization (EI) at 70 eV nih.gov | Not specified |

| Scan Range | 35–450 m/z nih.gov | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is more common for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized, particularly for less volatile derivatives or when analyzing complex matrices where direct GC injection is not feasible. Predicted LC-MS/MS spectra for this compound are available in databases and can aid in its identification. ymdb.ca LC-MS is particularly useful for analyzing compounds in liquid samples without the need for extensive sample preparation to isolate volatile components. In some cases, pre-column derivatization with a chiral reagent can be used to separate enantiomers of related compounds, a technique that could potentially be applied to the analysis of this compound. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed structural information about molecules and are essential for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. While specific NMR data for this compound is available, detailed spectral interpretation is a specialized task. fao.org For instance, ¹H NMR spectra for similar compounds like methyl 2-methylbutyrate are publicly available and can be used as a reference. chemicalbook.com

Mass Spectrometry (MS) Fragmentation Analysis

The mass spectrum of a compound provides a unique fragmentation pattern that is highly characteristic. For this compound (C₁₀H₂₀O₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 172.26. nist.gov Electron ionization (EI) at 70 eV is a standard method for generating fragments. tandfonline.com The fragmentation pattern of esters is often predictable. For example, 2-methylbutyl isobutyrate shows a characteristic base peak at m/z 89, while 2- and 3-methylbutyric esters often exhibit a characteristic base peak at m/z 103. researchgate.net The NIST WebBook provides the mass spectrum of this compound, which can be used as a reference for its identification. nist.gov

Table 2: Predicted and Observed Mass Spectral Peaks for this compound and Related Esters

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |

| This compound | 172 | 103, 85, 57, 43, 29 | nist.gov |

| Butyl 2-methylbutyrate | 158 | 103, 85, 57, 41, 29 | nih.gov |

| 2-Methylbutyl isobutyrate | 158 | 89 (base peak) | researchgate.net |

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices such as food and beverages requires effective sample preparation and extraction techniques to isolate the compound from interfering substances. scioninstruments.com The choice of method depends on the nature of the sample and the concentration of the analyte.

For volatile compounds like this compound, headspace techniques are particularly suitable. scioninstruments.com These methods analyze the vapor phase above the sample, effectively separating the volatile components from the non-volatile matrix. scioninstruments.com

Static Headspace (SHS) : In this simple and widely used technique, a liquid or solid sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. acs.org A sample of the headspace gas is then injected into the GC. acs.org

Dynamic Headspace (Purge-and-Trap) : This method involves passing an inert gas through the sample to purge the volatile compounds, which are then trapped on an adsorbent material. The trapped compounds are subsequently desorbed by heating and transferred to the GC. This technique can concentrate the analytes, increasing the sensitivity of the analysis.

Headspace Solid-Phase Microextraction (HS-SPME) : HS-SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract and concentrate volatile and semi-volatile compounds from the headspace of a sample. nih.govspkx.net.cn The fiber is then inserted directly into the GC injector for desorption and analysis. nih.govspkx.net.cn The choice of fiber coating is crucial for efficient extraction. For esters, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. tandfonline.comredalyc.org The addition of salt (e.g., NaCl) to the sample can increase the volatility of the analytes and improve extraction efficiency, although this effect can vary depending on the compound. tandfonline.comtandfonline.com

Other extraction techniques that can be employed include:

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent. scioninstruments.com

Simultaneous Distillation-Extraction (SDE) : This method combines steam distillation and solvent extraction to isolate volatile and semi-volatile compounds. unito.it

In some cases, derivatization may be necessary to improve the volatility and chromatographic properties of the analytes. scioninstruments.com For example, fatty acids can be converted to their methyl esters before GC analysis. chromatographytoday.com

Table 3: Common Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Common Applications |

| Static Headspace (SHS) | Equilibrium partitioning of volatiles between sample and headspace. acs.org | Simple, solvent-free. acs.org | Analysis of volatiles in beverages and food. mdpi.com |

| Dynamic Headspace (Purge-and-Trap) | Purging of volatiles with an inert gas and trapping on an adsorbent. | High sensitivity due to analyte concentration. | Analysis of trace volatiles in various matrices. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Extraction and concentration of volatiles onto a coated fiber. nih.gov | Solvent-free, sensitive, and versatile. mdpi.com | Analysis of aroma compounds in fruits, beverages, and other foods. nih.govspkx.net.cn |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible solvents. scioninstruments.com | Effective for a wide range of compounds. | General sample clean-up and extraction. scioninstruments.com |

Quantitative Analysis and Reference Standards

The accurate quantification of this compound in various matrices is crucial for flavor and aroma research, quality control in the food and beverage industry, and chemical profiling of natural products. This process relies on precise analytical methodologies, primarily chromatographic techniques, and the availability of high-purity reference standards.

Reference Standards

The foundation of accurate quantification is the use of well-characterized reference standards. For this compound, certified reference materials are commercially available from various chemical suppliers. These standards are essential for method calibration, identity confirmation, and ensuring the traceability of analytical results. Key properties of these standards include high purity, typically ≥95% or ≥98%, and well-documented physical and chemical characteristics. sigmaaldrich.comsigmaaldrich.com The National Institute of Standards and Technology (NIST) also provides comprehensive data for this compound (CAS No. 2445-78-5) and its deuterated isotopologues, such as 2-methylbutyl 2-methylbutanoate-d-3, which can be invaluable as internal standards in quantitative mass spectrometry-based methods. nist.govnist.gov

Table 1: Commercially Available Reference Standards for this compound

| Product Name | Purity | Supplier | CAS Number | Formula | FEMA Number |

|---|---|---|---|---|---|

| This compound, natural | ≥98% | Sigma-Aldrich | 2445-78-5 | C₂H₅CH(CH₃)CO₂CH₂(CH₃)C₂H₅ | 3359 |

This table is interactive. Users can sort and filter the data.

Quantitative Methodologies

Gas chromatography (GC) coupled with mass spectrometry (MS) is the predominant technique for the quantification of this compound. tandfonline.comacademicjournals.orgnih.gov For analyzing volatile compounds in complex samples like beverages or plant materials, a sample preparation step such as headspace solid-phase microextraction (HS-SPME) is commonly employed. tandfonline.commdpi.comnih.gov This technique isolates and concentrates volatile analytes from the sample matrix before their introduction into the GC-MS system.

A validated method for the quantification of 16 hop-derived esters in beer, including this compound, utilized HS-SPME with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, followed by GC-MS analysis in selected ion monitoring (SIM) mode (GC-SIM-MS). tandfonline.comtandfonline.com The SIM mode enhances sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. In this study, analytical standards were used to create calibration curves for accurate quantification. tandfonline.com The selection of appropriate quantifier and qualifier ions is critical to distinguish the target compound from other co-eluting substances. tandfonline.com

Table 2: GC-MS Parameters for Quantitative Analysis of this compound in Beer

| Parameter | Value | Reference |

|---|---|---|

| Sample Preparation | HS-SPME | tandfonline.com |

| GC Column | (Details not specified) | |

| MS Mode | Selected Ion Monitoring (SIM) | tandfonline.com |

| Quantifier Ion (m/z) | 85 | tandfonline.com |

| Qualifier Ions (m/z) | 57, 70 | tandfonline.com |

| Internal Standard | 2-Methylbutyl 3-methylbutyrate-d12 (suggested) | tandfonline.com |

This table is interactive. Users can sort and filter the data.

Research Findings

In Essential Oils:

A study analyzing the essential oil from the fruits of Ammi visnaga (a traditional Tunisian medicinal plant) by GC-MS identified and quantified this compound. The compound was present at concentrations of 0.1% in samples from the Ichkeul region and 0.6% in samples from the Djebba region. academicjournals.org

In an investigation of essential oils from the Algerian plant Daucus gracilis, GC-FID and GC/MS analyses revealed that this compound was a main component, with concentrations ranging from 9.2% to 20.2% across twenty different oil samples. nih.gov In a specific analysis of the plant's leaves and flowers, it was found at 18.9%. nih.gov

In Beverages:

Research on hop-derived esters in beer not only developed a quantitative method but also applied it to track changes during beer production and aging. tandfonline.comtandfonline.com The addition of NaCl (salting out) was tested to optimize extraction efficiency, with results showing that for this compound, the addition of 0.4 g of NaCl led to a 20% decrease in the relative peak area ratio, indicating a significant matrix effect. tandfonline.com

These findings demonstrate the utility of modern analytical techniques in accurately quantifying this compound, providing valuable data for food science, botany, and flavor chemistry.

Table 3: Reported Quantitative Occurrences of this compound

| Source | Analytical Method | Reported Concentration (% of total oil/extract) | Reference |

|---|---|---|---|

| Ammi visnaga essential oil (Ichkeul, Tunisia) | GC-MS | 0.1 ± 0.01 | academicjournals.org |

| Ammi visnaga essential oil (Djebba, Tunisia) | GC-MS | 0.6 ± 0.03 | academicjournals.org |

| Daucus gracilis essential oil (Algeria) | GC-FID, GC/MS | 9.2 - 20.2 | nih.gov |

This table is interactive. Users can sort and filter the data.

Applications and Translational Research of 2 Methylbutyl 2 Methylbutyrate

Applications in Flavor and Fragrance Science

2-Methylbutyl 2-methylbutyrate (B1264701) is a significant compound in the flavor and fragrance industry, valued for its distinct fruity aroma. topmostchemical.com This ester is characterized by a complex scent profile described as sweet, fruity, and reminiscent of apple, with additional notes of berry and pineapple. perfumersworld.comechemi.com Its versatility allows for its use in a wide array of products, from perfumes and cosmetics to food and beverages. topmostchemical.comontosight.ai

In perfumery, it is often used as a modifier to add a sweet and fruity dimension to fragrances. perfumersworld.com It is suitable for use in various applications, including alcoholic perfumes, creams, and lotions. perfumersworld.com The compound's pleasant fruity odor also makes it a desirable ingredient in cosmetic formulations, enhancing the sensory appeal of products. ontosight.aichemimpex.com

Interactive Data Table: Fragrance Applications of 2-Methylbutyl 2-methylbutyrate

| Application | Performance Rating (out of 9) |

|---|---|

| Alcoholic Perfume | 9 |

| Anti-perspirants/Deo | 8 |

| Creams and Lotions | 9 |

| Lipsticks | Not specified |

Source: PerfumersWorld perfumersworld.com

Contribution to Aroma Profiles of Natural Products

This compound is a naturally occurring ester found in a variety of fruits, contributing significantly to their characteristic aromas. solubilityofthings.com It has been identified as a key volatile compound in several apple cultivars, including 'Gala', 'Gamhong', and 'Fuji'. nih.govmdpi.com In these apples, it contributes to the desirable fruity notes that are preferred by consumers. nih.gov The presence of this ester, along with others like hexyl acetate (B1210297) and 2-methylbutyl acetate, is crucial for the typical apple flavor. nih.gov

The compound is also found in other natural products, such as Roman chamomile oil and sea buckthorn. hmdb.ca Its biochemical significance extends to the role of esters in attracting pollinators and aiding in plant reproduction through their scents. solubilityofthings.com

Interactive Data Table: Natural Occurrence of this compound

| Natural Source | |

|---|---|

| Apple (various cultivars) | nih.govmdpi.com |

| Roman Chamomile Oil | hmdb.ca |

| Sea Buckthorn | hmdb.ca |

This table is not exhaustive and represents examples from the search results.

Role in Food and Beverage Flavor Modulation

As a flavoring agent, this compound is utilized to impart or enhance fruity flavors in a wide range of food and beverage products. topmostchemical.comchemimpex.com It is particularly effective in confectionery and beverages for providing a sweet, fruity taste. chemimpex.com The compound is recognized as a food additive and is permitted for use as a flavoring agent in many regions. echemi.comnih.govhc-sc.gc.ca

Its ability to enhance and modulate flavors makes it a valuable tool for food manufacturers. topmostchemical.com For instance, in the creation of complex fruit flavors like strawberry, a blend of various esters, potentially including this compound, can provide more depth and stability, especially in products that undergo heat processing. perfumerflavorist.com

Industrial and Biotechnological Production of this compound

The industrial production of this compound is primarily achieved through chemical synthesis. echemi.comsolubilityofthings.com The most common method is the direct esterification of 2-methylbutanoic acid with 2-methylbutanol. echemi.com Another manufacturing process involves the condensation of isobutyraldehyde. echemi.com These processes yield a high-purity product suitable for its various applications. topmostchemical.com The compound is available from numerous chemical suppliers who specialize in aroma chemicals and fine chemicals for the flavor, fragrance, and pharmaceutical industries. thegoodscentscompany.combangchemicals.comthegoodscentscompany.com

While chemical synthesis is prevalent, there is growing interest in biotechnological production methods. These methods are often seen as a way to produce "natural" flavoring ingredients. The yeast Saccharomyces cerevisiae is known to produce a variety of esters, including butyl 2-methylbutanoate, a related compound, during fermentation. nih.govymdb.ca This suggests the potential for developing fermentation-based processes for the production of this compound.

Potential Pharmaceutical and Therapeutic Applications

The exploration of this compound in the pharmaceutical realm is an emerging area of research. While direct therapeutic applications are not yet established, its role as an intermediate in the synthesis of pharmaceutical compounds is recognized. ontosight.aichemimpex.com Esters, in general, are a class of compounds that are of interest in drug development for their potential to improve the efficacy and reduce the side effects of medications. chemimpex.com

Some sources suggest its use in pharmaceutical products, though specific applications are not detailed. topmostchemical.com It is important to note that the compound is primarily intended for research, manufacturing, and industrial use, and not for direct medical or consumer therapeutic use. scbt.comcalpaclab.com

Research into Biomarkers and Metabolomics

In the field of metabolomics, this compound and related esters are studied as potential biomarkers. For example, its presence in certain fruits could potentially be used as a biomarker for consumption. Metabolomic analysis of fruits like apples has identified this ester as a significant metabolite related to flavor attributes. nih.gov

The study of volatile organic compounds (VOCs) in fruits, including esters like this compound, provides insights into ripening processes and organoleptic qualities. researchgate.net Research has shown that the concentration of this and other esters can vary significantly between different fruit cultivars and can be influenced by storage conditions. nih.govmdpi.com This type of research is valuable for understanding and potentially manipulating the flavor profiles of agricultural products. Butyl 2-methylbutanoate, a closely related compound, is listed in the Human Metabolome Database (HMDB), indicating its relevance in studies of human metabolism and biochemistry. hmdb.ca

Future Directions in 2 Methylbutyl 2 Methylbutyrate Research

Untapped Research Areas and Open Questions

Despite our current knowledge, several areas concerning 2-methylbutyl 2-methylbutyrate (B1264701) remain underexplored, presenting a landscape of open questions for future investigation.

A primary untapped area is the comprehensive characterization of its sensory interactions. While it is known as a key flavor compound, its role in the context of a complex food matrix is not fully understood. researchgate.net Future studies could focus on its synergistic and antagonistic effects on aroma perception when combined with other volatile organic compounds. For instance, research has shown that even at sub-threshold concentrations, esters like 2-methylbutyl acetate (B1210297) can modify the perception of fruity aromas in wine, highlighting the need for similar investigations into 2-methylbutyl 2-methylbutyrate. researchgate.net

The full extent of its biological activity beyond flavor is another significant research gap. The metabolic fate of this compound after ingestion by humans is largely unknown. Furthermore, given that structurally related esters serve as insect pheromones, exploring its potential role in chemical ecology and insect communication is a compelling avenue. researchgate.net

Several open questions persist regarding its biosynthesis and physicochemical properties:

What is the complete range of human olfactory receptors that this compound interacts with, and how does this binding profile translate to the perceived aroma? researchgate.net

How does the enantiomeric distribution (S- and R-forms) of the molecule, which arises from the chirality of its precursors, impact its aroma threshold and sensory characteristics? researchgate.netacs.org

What are the precise genetic and enzymatic regulatory networks that control its biosynthesis in different plants and microorganisms? nih.govacs.orgfrontiersin.org

How do post-harvest conditions and food processing affect the stability, release, and perception of this compound from the food matrix? acs.org

Integration of Omics Technologies in this compound Studies

The application of "omics" technologies offers a powerful, systems-level approach to understanding the complexities of this compound in biological systems. digitellinc.com Integrating various omics fields can connect genotype to phenotype, providing a holistic view of how this compound is produced and regulated.

Flavoromics and Metabolomics : These technologies are crucial for the targeted and comprehensive analysis of all flavor-related metabolites in a sample. panomix.com By applying metabolomics, researchers can quantify the concentration of this compound alongside a vast array of other compounds in fruits like apples across different cultivars or ripening stages. nih.govmdpi.com This can reveal correlations between its presence and specific sensory attributes or other key metabolites, helping to build predictive models for flavor. nih.govfrontiersin.org

Transcriptomics : The study of the complete set of RNA transcripts is vital for uncovering the genetic underpinnings of this compound biosynthesis. Transcriptome analysis of apple fruit, for example, has successfully identified candidate genes, including those for alcohol acyltransferases (AATs) and enzymes in the lipoxygenase (LOX) pathway, that are potentially involved in the synthesis of esters. nih.govacs.orgfrontiersin.org Future work can apply these techniques to other organisms and pinpoint the specific genes responsible for producing the 2-methylbutanol and 2-methylbutanoic acid precursors.

Proteomics : Following transcriptomics, proteomics can confirm the presence and abundance of the actual enzymes synthesized from the identified genes. This step is critical to verify that gene expression translates into functional protein machinery capable of catalyzing the necessary biochemical reactions.

The true potential lies in the integration of these datasets. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can create a comprehensive model of the biosynthetic and regulatory pathways, linking the genetic blueprint to the final flavor compound expression. frontiersin.orgmdpi.com

Table 1: Application of Omics Technologies in Ester Biosynthesis Research

| Omics Technology | Application in this compound Research | Key Findings/Potential Insights | Relevant Studies |

|---|---|---|---|

| Metabolomics/Flavoromics | Comprehensive profiling of volatile compounds in foods (e.g., apples, cheese, wine). | Identification of correlations between this compound levels and sensory attributes; discovery of interacting flavor compounds. | panomix.comnih.govfrontiersin.orgmdpi.com |

| Transcriptomics | Identification of genes involved in the biosynthesis of esters and their precursors during fruit development and storage. | Elucidation of regulatory genes (e.g., transcription factors) and key enzymes (e.g., AAT, LOX, FAD) controlling ester production. | nih.govacs.orgfrontiersin.org |

| Proteomics | Quantification of enzyme expression levels (e.g., lipases, acyltransferases) involved in ester synthesis. | Confirmation that identified genes are translated into functional enzymes; understanding post-translational regulation. | frontiersin.org |

| Integrated Multi-Omics | Linking genetic information (DNA, RNA) with functional molecules (proteins, metabolites). | Building complete systems-level models of flavor biosynthesis; predicting flavor profiles based on genetic markers and environmental conditions. | nih.govfrontiersin.orgmdpi.com |

Development of Advanced Computational Models for this compound Interactions

Computational modeling provides powerful in silico tools to predict and analyze the behavior of this compound, from its physicochemical properties to its interactions with biological receptors, complementing experimental work. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor. Studies have already used docking to investigate the interactions between this compound and specific olfactory receptors, identifying key binding site residues and the types of interactions formed (e.g., hydrogen bonds, Pi-alkyl interactions). researchgate.netjcchems.com Future research can expand this to screen the compound against a wide array of human olfactory receptors to build a comprehensive "odorant-receptor" interaction map, which could help in predicting its specific aroma nuances.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov For this compound, QSAR models could be developed to predict sensory properties like odor thresholds or its potential to interact with other biological targets. researchgate.net Similarly, Quantitative Structure-Property Relationship (QSPR) models can predict physical properties like volatility and surface tension, which are critical for its release from a food or fragrance product. udec.cl

Table 2: Computational Approaches for this compound Research

| Computational Method | Principle | Application to this compound | References |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor's active site. | Elucidating interactions with specific olfactory receptors; predicting binding energy and key amino acid residues. | researchgate.netjcchems.com |

| QSAR/QSPR | Correlates molecular structure with biological activity or physicochemical properties. | Predicting sensory thresholds, flavor intensity, volatility, and other relevant properties without experimental testing. | nih.govresearchgate.netudec.cl |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Analyzing the stability of the ligand-receptor complex and the mechanism of olfactory receptor activation. | icm.edu.plnih.gov |

| Pathway Modeling | Simulates entire metabolic pathways based on kinetic and stoichiometric data. | Predicting how changes in precursor levels or enzyme activities will affect the final yield of the compound. | mdpi.com |

Sustainable Production and Green Chemistry Approaches for this compound

The demand for natural flavor compounds has driven research into environmentally friendly and sustainable methods for their production. Green chemistry principles are central to developing next-generation synthesis routes for this compound.

Biocatalysis : The use of enzymes, particularly lipases, as catalysts for esterification represents a cornerstone of green synthesis. researchgate.net Lipase-catalyzed synthesis offers significant advantages over traditional chemical methods, including high specificity (including enantioselectivity), milder operating conditions (lower temperature and energy consumption), and a reduction in by-products. researchgate.netresearchgate.net Research has demonstrated the successful enzymatic resolution of (R,S)-2-methylbutyric acid and the synthesis of its esters. researchgate.netgoogle.comgoogle.com Future work will focus on discovering novel, more robust enzymes, optimizing reaction conditions in solvent-free systems, and utilizing immobilized lipases for easy recovery and reuse, which enhances process sustainability. researchgate.netresearchgate.net

Fermentative Production : Engineering microorganisms such as Saccharomyces cerevisiae (yeast) or bacteria to produce this compound is a highly promising sustainable approach. This involves metabolic engineering to enhance the biosynthetic pathways leading to the precursors—2-methylbutanoic acid and 2-methylbutanol (both derived from the amino acid isoleucine)—and to express the necessary ester-forming enzymes.

Renewable Feedstocks and Greener Solvents : A key aspect of green chemistry is the use of renewable starting materials. Research can focus on producing the acid and alcohol precursors from biomass or agricultural waste streams via microbial fermentation. Furthermore, replacing traditional organic solvents with greener alternatives, such as deep eutectic systems, can significantly improve the environmental profile of the synthesis process. mdpi.com

Novel Catalytic Systems : The development of new, environmentally benign catalysts is another active research area. This includes using solid acid catalysts like ion-exchange resins, which are easily separable and reusable, or novel metal-based catalysts that operate with high efficiency and atom economy, using molecular oxygen as a clean oxidant. labmanager.comnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of 2-Methylbutyl 2-methylbutyrate in synthetic workflows?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with retention time locking (RTL) is a robust method for identification and purity assessment, as demonstrated in regulatory analyses of structurally similar esters . Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying trace impurities. Molecular weight (158.24 g/mol) and CAS (2445-78-5) should align with reference standards .

Q. How can researchers quantify this compound in complex biological or food matrices?

- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to isolate volatile compounds. Calibration curves should be validated against known concentrations (e.g., 0.18–2.14 µg/g in dried spearmint extracts) . Internal standards like deuterated analogs improve precision, while method detection limits (MDLs) must account for matrix interference .

Q. What are the stability assessment protocols for this compound under varying experimental conditions?

- Methodological Answer : Stability testing should evaluate degradation under light, heat, and pH extremes. For example, accelerated stability studies at 40°C/75% relative humidity over 6 months can predict shelf-life. Stability ratings (e.g., "4 = Slight stability problems" in perfumery applications) should guide storage conditions . Data contradictions across studies require factorial design experiments to isolate variables like solvent polarity or oxygen exposure .

Advanced Research Questions

Q. How should experimental designs account for habituation effects in psychophysical studies evaluating this compound's odor perception?

- Methodological Answer : To mitigate habituation (e.g., overrated pleasantness due to repeated exposure ), use randomized block designs with washout periods between trials. Statistical validation via Wilcoxon tests with Bonferroni correction ensures reliability . Sample sizes should exceed 30 participants to achieve statistical power, and familiarity biases can be controlled through blinding or cross-modal sensory controls.

Q. What strategies resolve contradictions in stability data for this compound across different formulations?

- Methodological Answer : Contradictions often arise from formulation-specific interactions (e.g., emulsifiers or antioxidants). Conduct forced-degradation studies paired with chemometric tools (e.g., PCA) to identify degradation pathways. For instance, discrepancies in stability ratings (e.g., "7 = Reasonable performance" vs. "4 = Slight stability problems" ) may reflect matrix-dependent oxidation kinetics. Cross-reference results with computational models (QSPR) to predict stability in novel formulations .

Q. What regulatory frameworks govern the use of this compound in animal feed or food applications, and how can compliance be validated?